molecular formula C12H25N3O2 B6258651 tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate CAS No. 1227245-63-7

tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate

Cat. No.: B6258651
CAS No.: 1227245-63-7
M. Wt: 243.3
InChI Key:
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Description

tert-Butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, an aminoethyl side chain, and a dimethylamino substituent, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be constructed through cyclization reactions involving suitable precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group under basic conditions.

  • Introduction of the tert-Butyl Ester Group: : The tert-butyl ester group can be introduced via esterification reactions. This often involves the reaction of the azetidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Attachment of the Aminoethyl and Dimethylamino Groups: : The aminoethyl group can be introduced through nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with an aminoethyl halide. The dimethylamino group can be introduced via reductive amination or direct alkylation of an azetidine precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and esterification, as well as the employment of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group. Reagents such as alkyl halides and sulfonates are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of drugs for treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The azetidine ring can also interact with biological membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate: Lacks the aminoethyl group, which may influence its interactions with biological targets.

    tert-Butyl 3-(2-hydroxyethyl)-3-(dimethylamino)azetidine-1-carboxylate: Contains a hydroxyethyl group instead of an aminoethyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the aminoethyl and dimethylamino groups in tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate provides a unique combination of reactivity and biological activity. This dual functionality allows for diverse applications in chemical synthesis and biological research, distinguishing it from similar compounds.

Properties

CAS No.

1227245-63-7

Molecular Formula

C12H25N3O2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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